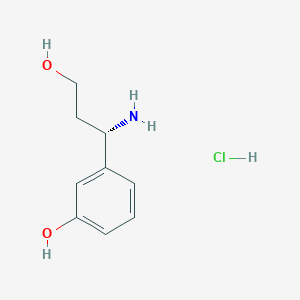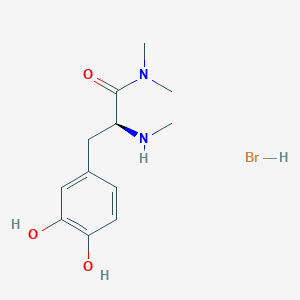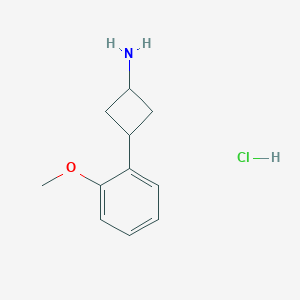
N-(2,4-二氟苯基)-5-吡咯烷-2-基-1,3,4-噻二唑-2-甲酰胺
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction, NMR, and IR spectroscopy . The structure of the compound is also influenced by the conformation of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 2-Chloro-N-(2,4-difluorophenyl)nicotinamide has a molecular formula of C12H7ClF2N2O and an average mass of 268.647 Da .科学研究应用
合成和结合特性
研究人员探索了噻二唑衍生物的合成及其与 DNA 和蛋白质的结合相互作用。例如,Li 等人 (2020) 合成了含有 1,3,4-噻二唑部分的脱氢枞酸衍生物,展示了它们与 DNA 插层和与牛血清白蛋白 (BSA) 结合的能力,表明具有治疗应用的潜力 (Li 等人,2020)。
生物活性
噻二唑衍生物因其多样的生物活性而受到认可。Pflégr 等人 (2022) 报道了合成具有长烷基链的 5-芳基-1,3,4-恶二唑,评估了它们对乙酰胆碱酯酶和丁酰胆碱酯酶的抑制活性,突出了它们在治疗痴呆和重症肌无力等疾病中的潜力 (Pflégr 等人,2022)。
抗菌和抗真菌应用
噻二唑衍生物的抗菌和抗真菌特性也是一个重要的关注点。Balandis 等人 (2019) 合成了带有噻二唑的吡咯烷酮衍生物,展示了对各种病原体的优异抗菌活性 (Balandis 等人,2019)。
材料科学和染色应用
在材料科学领域,噻二唑衍生物已被用于合成聚酯纤维染料,表明其用途超出了生物应用。Khalifa 等人 (2015) 合成了含有噻二唑部分的杂环芳基单偶氮有机化合物,用于染色聚酯织物,展示了它们在纺织工程中的应用 (Khalifa 等人,2015)。
抗炎和镇痛特性
此外,噻二唑衍生物已被研究其潜在的抗炎和镇痛作用。Doria 等人 (1986) 合成了 5-氧代-5H-1,3,4-噻二唑并[3,2-a]嘧啶-6-甲酰胺,评估了它们的抗炎活性,在某些测试中证明有效 (Doria 等人,1986)。
作用机制
Target of Action
The primary target of N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide is the fungal enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key constituent of fungal cell membranes .
Mode of Action
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide acts as an inhibitor of the lanosterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol . This disruption in the production of ergosterol leads to a deficiency in the fungal cell membrane, thereby inhibiting fungal growth .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase disrupts the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cellular membrane. Its deficiency can lead to abnormal fungal cell membranes, affecting the functionality of membrane-bound enzymes and disrupting the cell’s ability to regulate its internal environment .
Result of Action
The inhibition of ergosterol synthesis by N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide results in the disruption of fungal cell membrane function . This leads to the inhibition of fungal growth and potentially the death of the fungal cell .
安全和危害
生化分析
Biochemical Properties
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes, including mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), and inducible nitric oxide synthase (iNOS) . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity. For instance, the inhibition of mTOR by N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Cellular Effects
The effects of N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mTOR signaling pathway, which is critical for cell growth and metabolism . Additionally, N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide can alter gene expression profiles by inhibiting transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as mTOR, EGFR, and iNOS, resulting in their inhibition . This inhibition can lead to downstream effects, such as reduced cell proliferation and altered metabolic activity. Additionally, N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide has been associated with sustained inhibition of cell proliferation and metabolic activity, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired kidney function have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in the mTOR signaling pathway, thereby affecting cellular metabolism and energy homeostasis . Additionally, it can influence the levels of various metabolites by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins that influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it can be transported to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of N-(2,4-Difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
属性
IUPAC Name |
N-(2,4-difluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4OS/c14-7-3-4-9(8(15)6-7)17-11(20)13-19-18-12(21-13)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITBIFMOWJZUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(S2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)



![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide](/img/structure/B1463576.png)
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)


![2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B1463582.png)
![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)
![2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1463586.png)
